2-(((1-(Bromomethyl)-3-methylcyclohexyl)oxy)methyl)tetrahydrofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((1-(Bromomethyl)-3-methylcyclohexyl)oxy)methyl)tetrahydrofuran is an organic compound that features a bromomethyl group attached to a cyclohexyl ring, which is further connected to a tetrahydrofuran ring through an oxy-methyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((1-(Bromomethyl)-3-methylcyclohexyl)oxy)methyl)tetrahydrofuran typically involves the bromomethylation of a precursor compound. One common method is the reaction of a cyclohexyl derivative with paraformaldehyde and hydrobromic acid (HBr) in acetic acid (AcOH) to introduce the bromomethyl group . This reaction is followed by the formation of the tetrahydrofuran ring through cyclization reactions involving appropriate reagents and conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification and isolation processes are crucial to obtain high-purity this compound suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(((1-(Bromomethyl)-3-methylcyclohexyl)oxy)methyl)tetrahydrofuran can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different functional groups.
Cyclization Reactions: The tetrahydrofuran ring can be involved in cyclization reactions to form more complex cyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or other functional groups.
Scientific Research Applications
2-(((1-(Bromomethyl)-3-methylcyclohexyl)oxy)methyl)tetrahydrofuran has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological systems and as a potential ligand for biological targets.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(((1-(Bromomethyl)-3-methylcyclohexyl)oxy)methyl)tetrahydrofuran involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, altering the function or activity of the target molecule . The tetrahydrofuran ring may also play a role in stabilizing the compound and facilitating its interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
Bromomethylcyclohexane: Similar in structure but lacks the tetrahydrofuran ring.
Tetrahydrofuran: Lacks the bromomethyl and cyclohexyl groups.
Cyclohexylmethanol: Similar but lacks the bromomethyl group and tetrahydrofuran ring.
Uniqueness
2-(((1-(Bromomethyl)-3-methylcyclohexyl)oxy)methyl)tetrahydrofuran is unique due to the combination of the bromomethyl group, cyclohexyl ring, and tetrahydrofuran ring in a single molecule. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C13H23BrO2 |
---|---|
Molecular Weight |
291.22 g/mol |
IUPAC Name |
2-[[1-(bromomethyl)-3-methylcyclohexyl]oxymethyl]oxolane |
InChI |
InChI=1S/C13H23BrO2/c1-11-4-2-6-13(8-11,10-14)16-9-12-5-3-7-15-12/h11-12H,2-10H2,1H3 |
InChI Key |
OPBYXCXBLDKVAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)(CBr)OCC2CCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.